alpha-Galactosylceramide
Description
Structure
2D Structure
Propriétés
Formule moléculaire |
C50H99NO9 |
|---|---|
Poids moléculaire |
858.3 g/mol |
Nom IUPAC |
N-[(3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide |
InChI |
InChI=1S/C50H99NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-45(54)51-42(41-59-50-49(58)48(57)47(56)44(40-52)60-50)46(55)43(53)38-36-34-32-30-28-16-14-12-10-8-6-4-2/h42-44,46-50,52-53,55-58H,3-41H2,1-2H3,(H,51,54)/t42?,43-,44-,46+,47+,48+,49-,50+/m1/s1 |
Clé InChI |
VQFKFAKEUMHBLV-VDYNBUGPSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O |
Synonymes |
alpha-galactosylceramide alpha-GalCe |
Origine du produit |
United States |
Mechanisms of Immunological Action of Alpha Galactosylceramide
Invariant Natural Killer T (iNKT) Cell Activation by Alpha-Galactosylceramide
The primary mechanism of action for this compound revolves around its potent and specific activation of invariant Natural Killer T (iNKT) cells. nih.govnih.govmdpi.com These unique lymphocytes bridge the innate and adaptive immune systems and are characterized by a semi-invariant T-cell receptor (TCR). nih.govaai.orgnih.gov In humans, this typically consists of a Vα24-Jα18 alpha chain paired with a Vβ11 beta chain, while in mice, it is a Vα14-Jα18 alpha chain commonly paired with Vβ8.2, Vβ7, or Vβ2. nih.govnih.govplos.org Upon activation by α-GalCer, iNKT cells rapidly produce a wide array of cytokines, initiating a downstream cascade that influences a broad spectrum of immune cells and responses. nih.govnih.govunimelb.edu.au
CD1d Presentation of this compound and iNKT Cell Receptor Recognition
The activation of iNKT cells by this compound is a highly specific process mediated by the CD1d molecule, a non-polymorphic, MHC class I-like protein. nih.govacs.org Antigen-presenting cells (APCs), such as dendritic cells (DCs), internalize α-GalCer and process it through endosomal and lysosomal compartments. researchgate.net Within these compartments, α-GalCer is loaded onto CD1d molecules. researchgate.net The resulting α-GalCer-CD1d complex is then transported to the cell surface for presentation to iNKT cells. nih.govresearchgate.net
The recognition of the α-GalCer-CD1d complex by the iNKT cell receptor is a critical step in initiating the immune response. plos.org Structural analyses have revealed that the invariant TCRα chain of the iNKT cell plays a dominant role in this interaction, with the complementarity-determining region 3 (CDR3) loop making crucial contacts with the galactose headgroup of α-GalCer that emerges from the CD1d binding groove. plos.orgresearchgate.net This interaction is characterized by a unique, parallel docking geometry of the TCR onto the CD1d molecule. aai.org The affinity of this binding is a key determinant of the strength and nature of the subsequent iNKT cell response. nih.govnih.gov
Downstream Cytokine Production and Immune Cell Orchestration
Following the recognition of the α-GalCer-CD1d complex, iNKT cells undergo rapid activation and release a plethora of cytokines. nih.govnih.govunimelb.edu.au This "cytokine storm" is a hallmark of α-GalCer-mediated immune activation and is responsible for orchestrating a wide range of downstream immunological events. plos.org The secreted cytokines include those associated with both T helper 1 (Th1) and T helper 2 (Th2) type immune responses, as well as other pro-inflammatory cytokines. unimelb.edu.auaai.orgfrontiersin.org
A key feature of α-GalCer-induced iNKT cell activation is the simultaneous production of both Th1 and Th2 cytokines. aai.orgpnas.org Th1 cytokines, such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), are crucial for cell-mediated immunity, while Th2 cytokines, including interleukin-4 (IL-4) and interleukin-10 (IL-10), are primarily involved in humoral immunity. nih.govnih.gov The balance between these opposing cytokine profiles can be influenced by various factors, including the specific analog of α-GalCer used and the nature of the antigen-presenting cell. nih.govaai.orgnih.gov For instance, certain analogs of α-GalCer have been shown to promote a Th1-biased response, characterized by higher levels of IFN-γ relative to IL-4, while others induce a more Th2-polarized response. nih.govaai.org This ability to modulate the Th1/Th2 balance makes α-GalCer a versatile tool for directing the immune response towards a desired outcome. nih.gov
| Cytokine | Predominant Response Type | Primary Functions in this Context |
| IFN-γ | Th1 | Activation of macrophages and NK cells, enhancement of antigen presentation, promotion of cell-mediated cytotoxicity. pnas.orgnih.govrupress.org |
| IL-4 | Th2 | B cell activation and antibody production, inhibition of Th1 responses. nih.govnih.govnih.gov |
| IL-2 | Th1 | T cell proliferation and differentiation. unimelb.edu.aunih.gov |
| IL-10 | Th2 | Immunosuppressive and anti-inflammatory effects. unimelb.edu.aupnas.org |
| TNF-α | Pro-inflammatory | Inflammation, activation of various immune cells. unimelb.edu.aufrontiersin.org |
| GM-CSF | Pro-inflammatory | Myeloid cell differentiation and activation. aacrjournals.org |
This table provides a simplified overview of the major cytokines produced and their general roles following α-GalCer-mediated iNKT cell activation.
The cytokines produced by activated iNKT cells have a profound impact on a wide array of other immune cells, leading to their activation and recruitment. nih.govaai.org IFN-γ, for example, is a potent activator of Natural Killer (NK) cells, enhancing their cytotoxic capabilities. aai.orgspandidos-publications.com Dendritic cells (DCs) are also matured and activated by iNKT cells, a process that involves both cytokine signaling and direct cell-to-cell contact through molecules like CD40L. aai.orgjci.org This DC maturation is critical for the subsequent priming of adaptive immune responses. jci.org
Th1/Th2 Cytokine Balance and Polarization Induction
Cellular Activation Marker Dynamics on iNKT Cells and Associated Immune Cells (e.g., CD25, CD69, ICOS)
The activation of iNKT cells and other immune cells by this compound is accompanied by dynamic changes in the expression of cell surface markers. Within hours of stimulation, iNKT cells upregulate early activation markers such as CD69 and CD25 (the alpha chain of the IL-2 receptor). researchgate.net The expression of the Inducible T-cell COStimulator (ICOS) is also increased, which plays a role in T cell activation and function. researchgate.net These changes are indicative of a cell that has been stimulated and is preparing to execute its effector functions. Similar changes in activation markers can be observed on other immune cells that are indirectly activated by the iNKT cell-initiated cytokine cascade.
| Activation Marker | Cell Types Expressing Marker | Significance of Upregulation |
| CD25 | iNKT cells, Conventional T cells | Component of the high-affinity IL-2 receptor, indicating proliferation and activation. researchgate.net |
| CD69 | iNKT cells, NK cells, T cells, B cells | Early marker of lymphocyte activation. researchgate.net |
| ICOS | iNKT cells, Conventional T cells | Co-stimulatory molecule involved in T cell activation, differentiation, and cytokine production. researchgate.net |
This table summarizes key cellular activation markers and their significance following α-GalCer stimulation.
Intracellular Trafficking and Antigen Presentation Pathways in Research Models
Research models have been instrumental in elucidating the intracellular pathways involved in the presentation of this compound. Following uptake by an antigen-presenting cell, α-GalCer is trafficked to endosomal and lysosomal compartments. researchgate.netnih.gov The acidic environment of these organelles is crucial for the efficient loading of α-GalCer onto CD1d molecules. pnas.org The cytoplasmic tail of the CD1d molecule contains sorting motifs that direct its trafficking through these endocytic compartments, a process essential for optimal antigen presentation. nih.gov Studies using liposomal formulations of α-GalCer have shown that the intracellular fate of the delivery vehicle can significantly influence the efficiency of CD1d presentation. acs.orgnih.gov For instance, formulations that facilitate endosomal escape can paradoxically decrease presentation, highlighting the importance of delivery to the correct subcellular location. acs.org Furthermore, the process of loading α-GalCer onto CD1d within these compartments is facilitated by saposins, which are sphingolipid activator proteins. acs.orgnih.gov
Role of Antigen-Presenting Cells (APCs) in this compound Presentation
The presentation of α-GalCer to iNKT cells is mediated by the non-polymorphic, MHC class I-like molecule, CD1d, which is expressed on various antigen-presenting cells (APCs). aai.orgnih.govaacrjournals.org The type of APC presenting the glycolipid plays a critical role in determining the nature and magnitude of the resulting iNKT cell response.
Dendritic cells (DCs) are considered the most potent APCs for activating iNKT cells with α-GalCer. nih.govnih.govaai.org The presentation of α-GalCer by DCs leads to robust iNKT cell activation, characterized by the production of a broad range of cytokines, including both Th1-type (e.g., IFN-γ) and Th2-type (e.g., IL-4) cytokines. nih.govaai.org This potent activation is attributed to the high expression of co-stimulatory molecules on DCs, which are crucial for full T-cell activation. nih.gov Furthermore, α-GalCer stimulation induces the maturation of DCs, further enhancing their capacity to stimulate immune responses. nih.gov
| APC Type | Efficiency of α-GalCer Presentation | Primary iNKT Cell Response | Key Characteristics |
|---|---|---|---|
| Dendritic Cells (DCs) | High | Potent activation with mixed Th1/Th2 cytokine release (IFN-γ, IL-4) | High expression of co-stimulatory molecules; undergo maturation upon α-GalCer stimulation. nih.govnih.govaai.org |
| B Lymphocytes | Low to Moderate | Predominantly Th2-biased response (IL-4); can induce iNKT cell anergy. nih.govaai.orgnih.gov | Lower expression of co-stimulatory molecules compared to DCs. nih.gov |
| Macrophages | Moderate | Contributes to iNKT cell activation, particularly in specific tissues like the liver. nih.gov | Can be important in local immune responses. |
Endosomal Processing and CD1d Loading Dynamics
For efficient presentation, α-GalCer must be loaded onto CD1d molecules. This process predominantly occurs within the endosomal/lysosomal compartments of APCs. aacrjournals.orgaai.org After uptake by the APC, α-GalCer is trafficked to these acidic compartments where lipid transfer proteins facilitate its loading into the hydrophobic binding groove of CD1d. pnas.orgpnas.orgpnas.org
A key family of lipid transfer proteins involved in this process is the saposins. nih.govnih.govbiorxiv.org Saposins are small, non-enzymatic glycoproteins that are essential for the lysosomal hydrolysis of sphingolipids and also play a crucial role in editing the lipid repertoire presented by CD1 molecules. pnas.org Research has shown that saposin B is the most dominant and efficient saposin in facilitating the loading of α-GalCer onto human CD1d molecules. nih.govnih.gov The optimal pH for saposin B-mediated lipid loading is around 6.0, suggesting that this process can occur throughout the endocytic pathway, not just in the highly acidic environment of lysosomes. nih.gov While other saposins can contribute, the absence of saposin B significantly impairs the presentation of α-GalCer. nih.gov The entire precursor protein, prosaposin, is required for efficient lipid binding to CD1d. nih.gov
The dynamics of CD1d loading are also influenced by the specific structure of the α-GalCer analogue. For instance, analogues with shorter acyl chains can bypass the requirement for endosomal loading and directly load onto CD1d molecules at the cell surface. pnas.orgpnas.org In contrast, the canonical long-chain α-GalCer relies on this endosomal pathway for efficient presentation, highlighting the intricate regulation of this process. pnas.orgpnas.org Once loaded, the stable CD1d-α-GalCer complex is transported to the cell surface for presentation to iNKT cells. nih.gov
Influence of Lipid Rafts on CD1d-Alpha-Galactosylceramide Presentation
The plasma membrane of APCs is not a homogenous structure but contains specialized microdomains known as lipid rafts. These are dynamic, cholesterol- and sphingolipid-rich domains that serve as platforms for signal transduction and protein trafficking. nih.govtandfonline.com Several studies have demonstrated that CD1d molecules, and specifically CD1d-α-GalCer complexes, are localized within these lipid rafts. nih.govtandfonline.comnih.govtandfonline.comresearchgate.net
This localization within lipid rafts is functionally significant for iNKT cell activation. nih.govtandfonline.com The clustering of CD1d-α-GalCer complexes within these microdomains is thought to enhance the avidity of the interaction with the iNKT cell receptor, leading to more efficient and robust cell activation, particularly at low antigen concentrations. nih.gov Disruption of lipid rafts, for example by using cholesterol-depleting agents, has been shown to inhibit the presentation of α-GalCer and subsequent iNKT cell activation. nih.govtandfonline.com
Interestingly, the association with lipid rafts appears to be dependent on the structure of the α-GalCer analogue. Th1-biasing analogues, like the canonical α-GalCer, show a strong preference for localizing in lipid rafts. nih.govresearchgate.net In contrast, Th2-biasing analogues are often excluded from these microdomains. nih.gov This differential localization provides a potential mechanism to explain the distinct cytokine profiles induced by different α-GalCer variants.
| Experimental Finding | Methodology | Observation | Reference |
|---|---|---|---|
| Co-localization of mCD1d with raft marker GM1 | Confocal Microscopy | Strong co-localization observed, indicating mCD1d is a raft-localized protein. | nih.gov |
| Effect of raft disruption on α-GalCer presentation | ELISA for IL-2 production | Inhibition of IL-2 production by iNKT cells when APCs were treated with raft-disrupting agents. | nih.govtandfonline.com |
| Quantification of CD1d-αGalCer complex localization in lipid rafts | Flow Cytometry after detergent extraction | Th1-biasing α-GalCer complexes showed higher resistance to detergent extraction, indicating greater raft association compared to Th2-biasing analogues. | nih.govresearchgate.net |
Mechanisms of iNKT Cell Anergy or Desensitization Following this compound Stimulation
Despite its potent activating properties, a single administration of α-GalCer can lead to a long-term state of iNKT cell hyporesponsiveness, known as anergy or desensitization. nih.govpnas.orgaai.orgnih.govoup.com This phenomenon is characterized by a reduced capacity of iNKT cells to proliferate and produce cytokines, particularly IFN-γ, upon subsequent stimulation. nih.govpnas.org This anergic state can have significant implications for the therapeutic application of α-GalCer.
Several molecular mechanisms have been implicated in the induction of iNKT cell anergy. One key pathway involves the upregulation of inhibitory receptors on the surface of iNKT cells. Following α-GalCer stimulation, there is a rapid and sustained increase in the expression of Programmed Death-1 (PD-1). aai.orgaai.orgfrontiersin.orgahajournals.org The interaction of PD-1 with its ligands (PD-L1 and PD-L2) on APCs delivers an inhibitory signal that dampens iNKT cell activation. aai.orgaai.org Blockade of the PD-1/PD-L1 pathway has been shown to prevent the induction of iNKT cell anergy. aai.orgfrontiersin.org
Another critical mediator of iNKT cell anergy is the E3 ubiquitin ligase, Cbl-b. pnas.orgnih.gov Upon α-GalCer stimulation, Cbl-b expression is upregulated in iNKT cells. Cbl-b then promotes the monoubiquitination of CARMA1, a crucial scaffolding protein in the NF-κB signaling pathway. pnas.orgnih.gov This modification disrupts the formation of the CARMA1-Bcl10-MALT1 (CBM) signalosome complex, thereby inhibiting NF-κB activation and subsequent IFN-γ production. pnas.orgnih.gov The induction of anergy is also associated with the upregulation of the transcription factors Egr2 and Egr3, which in turn drive the expression of anergy-associated genes like Pdcd1 (encoding PD-1) and Cblb. aai.orgaai.org Furthermore, strong and sustained TCR signaling, coupled with co-stimulation, appears to be a prerequisite for inducing this anergic state in iNKT cells. oup.com
| Molecule/Pathway | Role in iNKT Cell Anergy | Mechanism of Action | Reference |
|---|---|---|---|
| Programmed Death-1 (PD-1) | Inhibitory Receptor | Upregulated on iNKT cells after α-GalCer stimulation; interaction with PD-L1/L2 on APCs delivers an inhibitory signal. | aai.orgaai.orgfrontiersin.orgahajournals.org |
| Cbl-b | E3 Ubiquitin Ligase | Promotes monoubiquitination of CARMA1, disrupting NF-κB signaling and IFN-γ production. | pnas.orgnih.gov |
| CARMA1 | Scaffolding Protein | Target of Cbl-b-mediated ubiquitination, leading to impaired NF-κB activation. | pnas.orgnih.gov |
| Egr2/Egr3 | Transcription Factors | Upregulated upon stimulation and induce the expression of anergy-associated genes, including Pdcd1 and Cblb. | aai.orgaai.org |
Synthetic Methodologies and Analogue Development in Research
Chemical Synthesis Routes for Alpha-Galactosylceramide (Academic Research)
The total synthesis of α-GalCer presents a significant challenge, primarily due to the stereoselective formation of the α-glycosidic linkage between the galactose sugar and the ceramide lipid backbone. Various academic research groups have devised strategies to overcome this hurdle, employing a range of starting materials and synthetic transformations.
One notable approach involves the use of D-lyxose as a chiral precursor for the phytosphingosine (B30862) portion of the ceramide. This strategy allows for the construction of the lipid backbone with the correct stereochemistry. The synthesis is then completed by coupling the synthesized phytosphingosine derivative with a protected galactose donor. The choice of protecting groups on the galactose donor is critical for achieving the desired α-selectivity during the glycosylation reaction. For instance, non-participating protecting groups at the C-2 position of the galactose are often employed to favor the formation of the thermodynamically more stable α-anomer.
Another strategy utilizes raffinose (B1225341) , a naturally occurring trisaccharide that already contains an α-galactosyl linkage, as a starting material. This approach cleverly bypasses the challenging α-glycosylation step. Through a series of chemical modifications, the sucrose (B13894) portion of raffinose is cleaved, and the remaining galactose unit is elaborated to introduce the ceramide tail, thus affording α-GalCer analogues.
A divergent synthetic strategy has also been developed to facilitate the rapid generation of α-GalCer analogues. This method often involves the use of a key intermediate, such as a galactose donor protected with a p-methoxybenzylidene (PMP) acetal (B89532). The late-stage reductive ring-opening of this acetal allows for regioselective access to specific hydroxyl groups on the galactose ring, enabling their modification to produce a library of analogues.
The table below summarizes some of the key starting materials and synthetic strategies employed in the academic research for the synthesis of α-GalCer.
| Starting Material | Key Synthetic Strategy | Reference |
| D-Lyxose | Construction of the phytosphingosine backbone followed by glycosylation. | |
| Raffinose | Utilization of the pre-existing α-galactosyl linkage to avoid a separate glycosylation step. | |
| α-D-Galactose pentaacetate | Used to generate a trichloroacetimidate (B1259523) donor for glycosylation. | nih.gov |
| D-Galactose | Serves as a precursor for both the α-galactosyl thiol donor and the phytosphingosine derivative in the synthesis of a thioglycoside analogue. |
Design and Synthesis of this compound Analogues
The design and synthesis of α-GalCer analogues are primarily driven by the desire to modulate its immunological activity. By systematically modifying the structure of the parent molecule, researchers can investigate the structure-activity relationships (SAR) and develop analogues with specific, therapeutically relevant immune response profiles.
SAR studies have been instrumental in understanding how different structural features of α-GalCer influence its interaction with the CD1d protein on antigen-presenting cells and the subsequent activation of invariant Natural Killer T (iNKT) cells. These studies have revealed that modifications to the acyl chain, the sphingosine (B13886) base, and the galactose moiety can all impact the resulting cytokine profile, leading to differential immunomodulation.
Acyl Chain Modifications: The length and composition of the N-acyl chain have been shown to be critical determinants of the Th1/Th2 bias.
Truncation of the fatty acyl chain generally leads to a decrease in the Th1 response and a shift towards a Th2-polarized cytokine profile. pnas.org
Introduction of an aromatic group , such as a phenyl ring, at the terminus of the acyl chain can significantly enhance the production of Th1 cytokines like IFN-γ. pnas.org The position of the phenyl group and the length of the carbon spacer connecting it to the amide nitrogen are crucial for optimal activity. pnas.org
Introduction of polar functional groups like amides or amines into the acyl chain can lead to potent cytokine induction with a Th2 bias. researchgate.net
Sphingosine Base Modifications: Alterations to the phytosphingosine backbone also influence immunological outcomes.
Truncation of the sphingosine chain, similar to the acyl chain, tends to favor a Th2-biased response. pnas.org
Introduction of an aromatic group into the sphingosine tail can also enhance Th1 cytokine production. pnas.org
Galactose Moiety Modifications: The galactose headgroup plays a crucial role in the interaction with the T-cell receptor of iNKT cells.
Modifications at the C-4" and C-6" hydroxyl groups have been explored. While the 4"-OH is involved in hydrogen bonding with the T-cell receptor, derivatization as a simple ether is tolerated. acs.org The introduction of a p-chlorobenzyl ether at the 4"-position has been shown to polarize the cytokine response towards Th1. acs.org
Replacement of the amide moiety with a 1,2,3-triazole linker has been shown to elicit a response skewed toward Th2 immunity. nih.gov
The following table provides a summary of key SAR findings for α-GalCer analogues.
| Structural Modification | Effect on Immune Response | Reference |
| Truncated acyl chain | Decreased Th1 response, Th2-biased | pnas.org |
| Phenyl group on acyl chain | Enhanced Th1 cytokine production | pnas.org |
| Polar groups in acyl chain | Th2-biased cytokine induction | researchgate.net |
| Truncated sphingosine chain | Th2-biased response | pnas.org |
| Phenyl group on sphingosine tail | Enhanced Th1 cytokine production | pnas.org |
| p-Chlorobenzyl ether at 4"-OH | Th1-polarized response | acs.org |
| 1,2,3-Triazole linker (amide isostere) | Th2-biased response | nih.gov |
Building on the insights from SAR studies, researchers have successfully designed and synthesized α-GalCer analogues with distinct immunological profiles, particularly those that are Th1-biased. A strong Th1 response, characterized by the production of IFN-γ, is desirable for anti-tumor and anti-viral therapies.
One successful strategy to achieve a Th1 bias involves the introduction of a phenyl group at the terminus of the acyl chain. mdpi.com The rationale behind this modification is to enhance the binding affinity of the glycolipid to the CD1d molecule, which is thought to favor a Th1-polarized response. jst.go.jp For instance, an analogue with a terminal phenyl group connected by a specific length carbon spacer on the fatty acyl chain has been shown to potently stimulate iNKT cells to produce IFN-γ. pnas.org
Another approach to developing Th1-polarizing analogues involves modifications to the galactose unit. The introduction of a p-chlorobenzyl ether at the 4"-position of the galactose ring yielded an analogue with a promising Th1-biased immunostimulatory profile. acs.org Furthermore, the synthesis of α-C-galactosylceramide (α-C-GalCer), a C-glycoside analogue, has been shown to induce a Th1-polarized cytokine production profile. scispace.com
Conversely, analogues with a Th2 bias, which may be beneficial for the treatment of autoimmune diseases, have been developed by truncating the lipid chains or introducing specific polar functionalities. For example, OCH, an analogue with a truncated sphingosine chain, is a well-known Th2-polarizing iNKT cell ligand.
The table below highlights some examples of immunologically-profiled α-GalCer analogues.
| Analogue Type | Key Structural Feature | Immunological Profile | Reference |
| Phenyl-terminated acyl chain | Phenyl group at the end of the acyl chain | Th1-biased | pnas.orgmdpi.com |
| 4"-p-Chlorobenzyl ether | p-Chlorobenzyl ether at the 4"-position of galactose | Th1-biased | acs.org |
| α-C-Galactosylceramide | C-glycosidic linkage | Th1-biased | scispace.com |
| OCH | Truncated sphingosine chain | Th2-biased | nih.gov |
To address potential issues of metabolic instability associated with the glycosidic bond, which can be cleaved by cellular glycosidases, researchers have developed non-glycosidic analogues of α-GalCer. csic.es In these compounds, the galactose moiety is replaced by a non-carbohydrate headgroup that mimics the essential interactions of the sugar with the CD1d-TCR complex.
These non-glycosidic analogues are designed to retain the ability to be presented by CD1d and stimulate iNKT cells. csic.es The rationale is that replacing the galactose unit with a stable isostere will lead to a longer half-life and potentially a more sustained immunological effect. csic.es
The immunological characterization of these non-glycosidic derivatives has shown that they can indeed stimulate iNKT cells and induce cytokine release. csic.es Importantly, by introducing chemical diversity into the non-glycosidic headgroup, it is possible to modulate the Th1/Th2 cytokine profile, promoting either a Th1- or Th2-selective response. csic.es This demonstrates that the fundamental immunomodulatory properties of α-GalCer can be retained and even fine-tuned in the absence of the canonical galactose unit.
Preclinical Research Applications and Disease Models
Immunomodulatory Applications in Animal Models
The ability of α-GalCer to stimulate a robust and diverse cytokine response from iNKT cells has led to its investigation in a wide range of preclinical settings, from cancer immunotherapy to the modulation of autoimmune diseases.
Anti-tumor Immunity Research in Preclinical Models
A significant body of preclinical work has focused on the anti-tumor effects of α-GalCer. Activation of iNKT cells by α-GalCer can lead to the downstream activation of other immune effector cells, such as NK cells and cytotoxic T lymphocytes, which are crucial for tumor rejection. aacrjournals.orgfrontiersin.org
Preclinical studies have demonstrated the anti-tumor potential of α-GalCer across various solid tumor models. nih.govresearchgate.net In murine models of melanoma, α-GalCer has shown strong anti-metastatic effects. nih.govfrontiersin.org Research in colon carcinoma models has also yielded positive results, with α-GalCer treatment leading to tumor immunity. nih.govfrontiersin.org Furthermore, its efficacy has been explored in lung carcinoma and breast cancer models. nih.govnih.gov For instance, in a 4T1 triple-negative mammary carcinoma model, combining α-GalCer-loaded dendritic cells with oncolytic virotherapy significantly reduced metastatic lung burden and induced immune memory. nih.gov The mechanisms behind these anti-tumor effects often involve the production of IFN-γ by NKT and NK cells. nih.gov
| Tumor Model | Key Findings | References |
|---|---|---|
| Melanoma | Demonstrated strong anti-metastatic effects. | nih.govfrontiersin.org |
| Colon Carcinoma | Induced efficient iNKT cell-dependent tumor immunity. | nih.govfrontiersin.org |
| Lung Carcinoma | Preclinical studies have highlighted its potent antitumor effect. | nih.gov |
| Breast Cancer (4T1 model) | Combined with oncolytic virotherapy, it reduced lung metastases and generated immune memory. | nih.gov |
The therapeutic potential of α-GalCer has also been investigated in models of hematologic cancers, such as multiple myeloma (MM). In the 5T33MM murine model, treatment with α-GalCer was found to significantly increase the survival of diseased mice, particularly in a low tumor burden setting. plos.orgnih.govnih.gov Studies have shown that activating iNKT cells with α-GalCer can lead to an anti-tumor response. plos.orgnih.gov Research has also explored using α-GalCer in nanoparticle-based vaccine formulations to enhance anti-myeloma immunity. bmj.combmj.comnih.govproteomexchange.org
To enhance the anti-tumor efficacy of α-GalCer, researchers have explored its use in combination with other immunotherapies. A notable strategy involves pairing α-GalCer with checkpoint inhibitors, such as anti-PD-1 antibodies. In a preclinical model of colon cancer, the combination of α-GalCer and PD-1 blockade resulted in a synergistic and highly significant reduction in polyp numbers in both the small and large intestines. nih.govnih.gov This combination prevented the loss of iNKT cells and skewed them towards a more effective anti-tumor phenotype. nih.govnih.gov Similarly, combining α-GalCer with a CD40 agonist in a multiple myeloma model significantly reduced tumor growth and improved the cytotoxic activity of both iNKT cells and CD8+ T cells. bmj.combmj.comnih.govproteomexchange.org The addition of a CD40 agonist was found to be crucial for the full activation of cytolytic NK and CD8+ T cells. bmj.com
| Combination Strategy | Tumor Model | Key Findings | References |
|---|---|---|---|
| α-GalCer + PD-1 Blockade | Colon Cancer (ApcMin/+ model) | Synergistic reduction of intestinal polyps; prevented iNKT cell loss and promoted a TH1-like phenotype. | nih.govnih.gov |
| α-GalCer + CD40 Agonist | Multiple Myeloma (5T33MM model) | Significant reduction in tumor growth; enhanced antigen presentation and cytotoxicity of iNKT and CD8+ T cells. | bmj.combmj.comnih.govproteomexchange.org |
Hematologic Malignancy Models (e.g., multiple myeloma)
Autoimmune Disease Models (e.g., colitis, rheumatoid arthritis, systemic lupus erythematosus, experimental allergic encephalomyelitis, type 1 diabetes)
In contrast to its role in augmenting anti-tumor immunity, α-GalCer has also been shown to suppress harmful immune responses in various animal models of autoimmune diseases. nih.govscispace.com This highlights the immunomodulatory plasticity of iNKT cell activation.
In models of rheumatoid arthritis, such as collagen-induced arthritis and glucose-6-phosphate isomerase peptide-induced arthritis, α-GalCer treatment has been shown to ameliorate disease severity. researchgate.netfrontiersin.org Studies in models of systemic lupus erythematosus (SLE) have yielded more complex results. For instance, in pristane-induced lupus, α-GalCer suppressed proteinuria in BALB/c mice but exacerbated it in SJL mice, demonstrating a strain-dependent effect. nih.gov In NZB/NZW F1 mice, a model for lupus nephritis, repeated administration of α-GalCer ameliorated the condition. dntb.gov.uaresearchgate.net
Furthermore, α-GalCer has shown protective effects in models of Th1-dominant autoimmune diseases. In experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, activation of iNKT cells by α-GalCer can either potentiate or prevent the disease depending on the timing of administration relative to the induction of the disease. rupress.orgrupress.org Prior activation of NKT cells with α-GalCer has been shown to protect against EAE. rupress.org Similarly, in non-obese diabetic (NOD) mice, a model for type 1 diabetes, α-GalCer treatment can prevent the onset and recurrence of the disease. atsjournals.orgdiabetesjournals.orgjci.org
The mechanism by which α-GalCer modulates autoimmunity often involves shifting the cytokine balance. In many autoimmune models, protection is associated with the induction of a Th2-biased immune response, characterized by the production of cytokines like IL-4. nih.gov For example, in the pristane-induced lupus model, the protective effect of α-GalCer in BALB/c mice was dependent on IL-4. nih.gov In models of type 1 diabetes and EAE, α-GalCer has been reported to prevent disease by inducing a Th2 polarization of the autoimmune T-cell response. atsjournals.org However, the effects can be context-dependent, as iNKT cells can also produce Th1 cytokines like IFN-γ, which can sometimes exacerbate inflammation. nih.gov
Prevention and Amelioration Strategies in Animal Models
Alpha-Galactosylceramide (α-GalCer) has demonstrated significant potential in preclinical animal models for the prevention and amelioration of a variety of non-infectious diseases, including autoimmune conditions and cancer. pnas.orgnih.gov Its mechanism of action primarily revolves around the activation of invariant Natural Killer T (iNKT) cells, which are potent immunoregulatory cells. researchgate.netresearchgate.net
In models of autoimmune disease, the effect of α-GalCer can be context-dependent. For instance, in a pristane-induced mouse model of lupus, repeated administration of α-GalCer before the onset of severe disease suppressed proteinuria, an indicator of kidney damage. nih.gov This protective effect was dependent on the presence of CD1d molecules and the cytokine Interleukin-4 (IL-4). nih.gov However, in a different mouse strain (SJL), the same treatment exacerbated the disease, highlighting that the outcome of iNKT cell activation can be influenced by the genetic background and the resulting cytokine profile of the host. nih.gov In non-obese diabetic (NOD) mice, a model for autoimmune diabetes, α-GalCer was shown to prevent the development of the disease by suppressing the production of interferon-gamma (IFN-γ) by NKT cells and promoting a Th2-biased immune response. researchgate.net
Preclinical studies have also explored the utility of α-GalCer in cancer prevention. pnas.orgfrontiersin.org Long-term weekly administration of α-GalCer was found to prevent the development of methylcholanthrene (MCA)-induced sarcomas and delay the onset of mammary carcinomas in Her-2/neu transgenic mice. pnas.org Furthermore, in a p53-deficient mouse model prone to spontaneous tumors, α-GalCer treatment significantly delayed the appearance of sarcomas. pnas.org In a preclinical model of colon cancer (ApcMin/+ mice), while α-GalCer treatment alone had a modest effect on reducing polyp burden, its combination with a PD-1 blockade had a synergistic effect, leading to a significant reduction in the number of polyps in both the small and large intestines. nih.govfrontiersin.org This combined therapy was associated with a shift towards a Th1-like phenotype in iNKT cells and an increase in granzyme B expression in CD4+ T cells within the polyps. nih.gov
The table below summarizes the effects of α-GalCer in various preclinical disease models.
Table 1: Effects of α-GalCer in Preclinical Non-Infectious Disease Models
| Disease Model | Animal Model | Key Findings |
|---|---|---|
| Lupus | BALB/c mice | Suppressed proteinuria; effect dependent on CD1d and IL-4. nih.gov |
| Lupus | SJL mice | Increased proteinuria. nih.gov |
| Autoimmune Diabetes | NOD mice | Prevented diabetes development; suppressed IFN-γ and promoted Th2 responses. researchgate.net |
| Chemically-induced Sarcoma | Mice | Prevented tumor development with long-term administration. pnas.org |
| Spontaneous Sarcoma | p53-/- mice | Delayed tumor appearance. pnas.org |
| Mammary Carcinoma | Her-2/neu transgenic mice | Delayed tumor development. pnas.org |
| Colon Cancer | ApcMin/+ mice | Synergistic reduction in polyps when combined with PD-1 blockade. nih.govfrontiersin.org |
Infectious Disease Models (e.g., viral, bacterial, parasitic infections)
The immunomodulatory properties of α-GalCer have been extensively investigated in various preclinical models of infectious diseases, demonstrating its potential to enhance host immunity against viral and bacterial pathogens. nih.govnih.gov The activation of iNKT cells by α-GalCer leads to the rapid production of cytokines that play a crucial role in orchestrating both innate and adaptive immune responses to infection. nih.gov
Anti-viral Immunity (e.g., influenza virus, Japanese Encephalitis Virus (JEV), SIV)
In murine models of viral infections, α-GalCer and its analogs have shown protective effects. For instance, in a Japanese Encephalitis Virus (JEV) infection model, treatment with α-GalCer analogs significantly increased the survival rate of mice compared to the control group. researchgate.net This protective immunity against JEV was found to require both innate and adaptive immune components, as the beneficial effects were absent in mice lacking Stat-1, immunoglobulin μ chain, or CD8 α chain. researchgate.net The timing of administration appears to be critical, with prophylactic treatment before or shortly after infection being most effective. nih.govresearchgate.net
In the context of influenza virus infection, α-GalCer has been shown to prolong the survival of infected mice. researchgate.net The administration of α-GalCer in influenza-infected mice often results in greater serum cytokine levels compared to either infection or treatment alone, though the specific cytokine profiles can vary depending on the timing of observation. researchgate.net
Anti-bacterial Immunity (e.g., Mycobacterium tuberculosis, Staphylococcus capsulata)
Preclinical studies have demonstrated the efficacy of α-GalCer in enhancing host defense against bacterial pathogens, including Mycobacterium tuberculosis and Sphingomonas capsulata.
In a murine model of tuberculosis, treatment with α-GalCer significantly reduced the bacterial burden in the lungs, diminished tissue damage, and prolonged the survival of mice infected with virulent M. tuberculosis. nih.gov This therapeutic effect was observed in susceptible mouse strains and was dependent on CD1d. nih.gov Furthermore, combining α-GalCer with the antibiotic isoniazid (B1672263) resulted in an additive effect, suggesting a potential role for α-GalCer as an adjunct to conventional chemotherapy for tuberculosis. nih.govatsjournals.org In vitro studies have shown that α-GalCer-activated splenocytes can suppress the replication of M. tuberculosis in infected macrophages. nih.gov
The antibacterial activity of α-GalCer and its analogs has also been evaluated against Sphingomonas capsulata, a gram-negative bacterium that lacks lipopolysaccharide. nih.govgoogle.com In mice infected with S. capsulata, treatment with α-GalCer analogs hastened the clearance of the bacteria from the liver. nih.gov Similarly, in a thigh wound infection model using a luminescent strain of Staphylococcus aureus, certain α-GalCer analogs demonstrated antibacterial efficacy by reducing the bacterial load. nih.govresearchgate.net
The table below summarizes the effects of α-GalCer in various preclinical infectious disease models.
Table 2: Effects of α-GalCer in Preclinical Infectious Disease Models
| Infectious Agent | Animal Model | Key Findings |
|---|---|---|
| Japanese Encephalitis Virus (JEV) | Mice | Increased survival rates; protection requires both innate and adaptive immunity. researchgate.net |
| Influenza Virus | Mice | Prolonged survival of infected mice. researchgate.net |
| Mycobacterium tuberculosis | Mice | Reduced bacterial load in lungs, diminished tissue injury, and prolonged survival. nih.gov Additive effect when combined with isoniazid. nih.govatsjournals.org |
| Sphingomonas capsulata | Mice | Hastened bacterial clearance from the liver. nih.gov |
| Staphylococcus aureus | Mice | Reduced bacterial load in a thigh wound infection model. nih.govresearchgate.net |
Role as a Research Adjuvant in Vaccine Development (Preclinical)
This compound has emerged as a promising vaccine adjuvant in preclinical research due to its unique ability to activate iNKT cells, thereby bridging the innate and adaptive immune systems. mdpi.comadipogen.com This activation enhances the immunogenicity of a wide range of vaccine antigens, from proteins and peptides to viral vectors and DNA vaccines. researchgate.netmdpi.comaai.org
Mechanism of Adjuvancy in Preclinical Vaccine Research
The adjuvant activity of α-GalCer is initiated when it is presented by the CD1d molecule on the surface of antigen-presenting cells (APCs), such as dendritic cells (DCs). adipogen.comaai.org This α-GalCer/CD1d complex is recognized by the invariant T cell receptor of iNKT cells, leading to their activation. adipogen.com
Activated iNKT cells rapidly produce a burst of both Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4) cytokines. aai.org This cytokine milieu, in turn, promotes the maturation of DCs, characterized by the upregulation of co-stimulatory molecules like CD40, CD80, and CD86, as well as MHC class II molecules. nih.gov These fully matured DCs are then more effective at priming antigen-specific CD4+ and CD8+ T cell responses. nih.govtandfonline.com The interaction between activated iNKT cells and DCs is a critical step for the adjuvant effect of α-GalCer. tandfonline.com This mechanism allows for the induction of a potent and broad immune response to co-administered antigens. mdpi.com The adjuvant effect of α-GalCer is dependent on CD1d, as demonstrated by the lack of an enhanced immune response in CD1d-deficient mice. aai.org
Adjuvant Effects on Humoral and Cellular Immune Responses
In preclinical vaccine studies, the inclusion of α-GalCer as an adjuvant has been shown to significantly enhance both humoral and cellular immune responses.
Humoral Immunity: Co-administration of α-GalCer with various antigens leads to higher antibody titers. researchgate.netaai.org For example, when used with a DNA vaccine encoding the influenza A virus matrix protein 2 (M2), α-GalCer induced a higher total IgG titer and a higher IgG2a/IgG1 ratio, suggesting a shift towards a Th1-biased immune response. researchgate.net In studies with a vesicular stomatitis viral vector encoding ovalbumin, the addition of α-GalCer resulted in significantly enhanced production of OVA-specific serum IgG antibodies. mdpi.com A unique feature of α-GalCer is its ability to trigger enhanced antibody production even in the absence of MHC class II, indicating that iNKT cells can provide help to B cells, a role traditionally attributed to conventional CD4+ T cells. adipogen.comcaltagmedsystems.co.uk
Cellular Immunity: α-GalCer is a potent activator of cellular immune responses. researchgate.netaai.org In mice immunized with a DNA vaccine for influenza M2 protein, the addition of α-GalCer led to significantly increased IFN-γ and IL-4 production and enhanced CD4+ T cell proliferation, indicating a mixed Th1/Th2 response with a Th1 bias. researchgate.net When used as a mucosal adjuvant with an HIV envelope peptide, α-GalCer elicited strong peptide-specific cytotoxic T lymphocyte (CTL) responses in the spleen and significant levels of IFN-γ producing cells in various mucosal tissues. nih.gov Similarly, intranasal immunization with a viral vector vaccine in the presence of α-GalCer resulted in a significant enhancement in antigen-specific CD8+ T cells in the blood and higher antigen-specific CTL responses in the spleen. mdpi.com
The table below provides a summary of the adjuvant effects of α-GalCer on immune responses in preclinical studies.
Table 3: Adjuvant Effects of α-GalCer on Immune Responses in Preclinical Models
| Vaccine Type | Antigen | Animal Model | Humoral Response Enhancement | Cellular Response Enhancement |
|---|---|---|---|---|
| DNA Vaccine | Influenza M2 protein | Mice | Higher IgG titers, increased IgG2a/IgG1 ratio. researchgate.net | Increased IFN-γ and IL-4 production, enhanced CD4+ T cell proliferation. researchgate.net |
| Viral Vector | Ovalbumin (in VSV) | Mice | Significantly enhanced OVA-specific serum IgG. mdpi.com | Enhanced OVA-tetramer positive CD8+ T cells, higher OVA-specific CTL responses, and increased IFN-γ producing CD4+ and CD8+ T cells. mdpi.com |
| Peptide | HIV envelope peptide | Mice | Not specified | Strong peptide-specific CTL activity in spleen and IFN-γ producing cells in mucosal tissues. nih.gov |
| Protein | HSV-2 gD protein | Mice | High gD-specific IgG antibody titers. aai.org | Antigen-specific proliferative responses in lymphoid tissues. aai.org |
Vaccine Delivery Systems and Formulations in Research Models (e.g., pulsed APCs, nanoparticles, liposomes, PLS-alpha-GalCer)
Pulsed Antigen-Presenting Cells (APCs)
One of the earliest and most direct methods to ensure effective presentation of α-GalCer is to load it ex vivo onto antigen-presenting cells (APCs), such as dendritic cells (DCs), which are then administered as a cellular vaccine. aai.orgnih.govfrontiersin.org This approach ensures that α-GalCer is presented by the intended professional APCs, which can then provide optimal stimulation to iNKT cells. aai.org Studies in murine models of glioma have shown that a vaccine composed of irradiated tumor cells pulsed with α-GalCer is an effective treatment. aacrjournals.org This strategy avoids the profound iNKT cell anergy that can be induced by free α-GalCer and supports the development of a CD4+ T-cell-mediated adaptive immune response. aacrjournals.org
Administration of α-GalCer-loaded DCs has been found to be more potent than soluble α-GalCer in preclinical tumor studies. aai.orgfrontiersin.org For instance, in a phase I study involving patients with head and neck cancer, the administration of α-GalCer-pulsed APCs into the nasal submucosa led to an increased number of NKT cells and enhanced natural killer activity in the peripheral blood of most patients. nih.gov Targeting α-GalCer specifically to certain DC subsets, like CD8α+ DCs, can further optimize antitumor responses by promoting robust CTL activation. aai.org
Nanoparticles
Nanoparticle-based delivery systems offer a versatile platform for co-delivering α-GalCer and vaccine antigens to the same APC, enhancing the synergy between the innate and adaptive immune systems. ucl.ac.ukaspic.pt These formulations can improve the stability and delivery of α-GalCer and can be designed to target specific immune cells. bmj.comdovepress.comaacrjournals.org
Different types of nanoparticles have been explored:
Lipid Nanoparticles (LNPs): Formulations like "Galsomes," which are LNPs containing both tumor antigen-encoding mRNA and α-GalCer, have been shown to effectively activate CD8+ T cells and iNKT cells in preclinical multiple myeloma models. bmj.com The inclusion of α-GalCer within the LNP elicits a multi-faceted anti-tumor immune response. nih.gov
Polymeric Nanoparticles: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating α-GalCer and an antigen have been shown to be effectively taken up by DCs and promote a longer-lasting immune response compared to soluble counterparts. aacrjournals.orgfrontiersin.org
Gold Nanoparticles (AuNPs): In one study, a vaccine was developed by conjugating a MUC1 glycopeptide antigen and α-GalCer onto the surface of gold nanoparticles. dovepress.com This construct induced significant antibody responses and MUC1-specific cytotoxic T-lymphocytes (CTLs) in vitro, and delayed tumor development in a mouse model. dovepress.com
Lipopolyplex Formulations: A novel lipopolyplex formulation for co-delivering mRNA and α-GalCer has shown intrinsic selectivity for DCs in vivo and induced a significant therapeutic effect against a B16-F10 melanoma tumor in mice. acs.org
Research has shown that nanoparticle-formulated α-GalCer can repeatedly stimulate NKT cells to produce IFN-γ without inducing the state of anergy often seen with soluble α-GalCer. nih.gov
Liposomes
Liposomes are another effective carrier system for α-GalCer, allowing for the co-formulation of the glycolipid adjuvant with various antigens. acs.orgacs.orgtandfonline.com This self-assembling system can enhance immune responses without the need for an external adjuvant. acs.orgacs.org
In a study developing a vaccine for Middle East Respiratory Syndrome Coronavirus (MERS-CoV), α-GalCer-bearing liposomes loaded with a viral protease antigen induced greater antigen-specific antibody titers, higher lymphocyte proliferation, and increased secretion of key cytokines like IFN-γ and IL-12 compared to liposomes without the adjuvant. tandfonline.com Similarly, a minimalistic vaccine candidate created by conjugating a carbohydrate antigen to α-GalCer and formulating it into liposomes generated specific, high-affinity antibodies with characteristics of T-cell-dependent immunity in mice. acs.org The size of the liposomes was found to influence whether the immune response was skewed towards a cellular (Th1) or humoral (Th2) phenotype. acs.org In another approach, incorporating the ganglioside GM3 into α-GalCer-containing liposomes successfully targeted the vaccine to splenic CD169+ macrophages, leading to superior induction of antigen-specific CD8+ T cells. mdpi.com
PLS-alpha-GalCer
Table 1: Preclinical Findings for α-Galactosylceramide Delivery Systems
Application in Specific Vaccine Models (e.g., influenza, ricin, HIV peptides, malaria, nicotine)
The adjuvant properties of α-GalCer have been evaluated in a wide range of preclinical vaccine models against infectious diseases and substances of abuse. Its ability to bridge innate and adaptive immunity makes it a promising candidate to enhance vaccine efficacy. nih.gov
Influenza Vaccine
In preclinical influenza models, α-GalCer has been shown to enhance both humoral and cellular immune responses to various vaccine types. nih.gov When used as an adjuvant with a live attenuated influenza virus (LAIV) vaccine in mice, a C-glycoside analogue of α-GalCer (alpha-C-GalCer) reduced morbidity and mortality following a challenge with wild-type virus. nih.gov This was associated with increased influenza-specific antibodies and a reduced amount of virus required to elicit protection. nih.gov Studies have also demonstrated that peptides from the highly conserved influenza precursor haemagglutinin (HA0), when delivered intranasally with α-GalCer, provided complete protection in mice against a heterotypic H3N2 virus challenge. microbiologyresearch.org However, results can be model-dependent; a study in pigs using a LAIV found that adding α-GalCer suppressed the replication of the vaccine virus and, in some cases, interfered with the development of cross-protective immune responses. nih.govresearchgate.net
Ricin Vaccine
Ricin, a potent biological toxin, is a target for vaccine development. nih.gov In a preclinical mouse model, α-GalCer was tested as an adjuvant for the ricin toxin subunit vaccine, RiVax. nih.govnih.govtandfonline.com The inclusion of α-GalCer resulted in a potent adjuvant effect, characterized by a more rapid onset of anti-ricin IgG titers, accelerated development of serum toxin-neutralizing activity, and significantly enhanced protection from a lethal ricin challenge. nih.govnih.govtandfonline.com This demonstrates the potential of α-GalCer to augment the protective immune response to a fast-acting biothreat agent. nih.gov
HIV Peptides Vaccine
Developing a vaccine against HIV that elicits strong mucosal immunity is a critical goal. nih.gov Preclinical studies have shown that α-GalCer is an effective mucosal adjuvant for HIV peptide antigens. nih.govmdanderson.org When co-administered with a CTL-inducing HIV envelope peptide via the intranasal or oral route in mice, α-GalCer primed potent antigen-specific immune responses in both systemic and mucosal compartments. nih.gov Repeated intranasal or oral doses were found to be more efficient than a single dose in priming broader antigen-specific responses, a contrast to the anergy often seen with repeated parenteral administration of α-GalCer. nih.gov In another approach, α-GalCer was used as an adjuvant for adenoviral vectors expressing HIV antigens, leading to enhanced adaptive T cell and antibody responses in both mice and rhesus macaques. mdpi.com
Malaria Vaccine
Protection against the liver stages of malaria is a key goal for vaccine development, often requiring a strong CD8+ T cell response. nih.govnih.gov Preclinical studies have shown that α-GalCer can significantly enhance the protective immunity induced by malaria vaccines. nih.gov When co-administered with a suboptimal dose of irradiated P. yoelii sporozoites in mice, α-GalCer greatly enhanced protective anti-malaria immunity, primarily by boosting malaria-specific CD8+ and CD4+ T cells that secrete IFN-γ. nih.gov Similar enhancements were seen with recombinant viral vaccines expressing malarial antigens. nih.gov Furthermore, self-adjuvanting conjugate vaccines, where a Plasmodium-derived peptide is covalently attached to a modified α-GalCer analogue, were shown to induce potent hepatic resident memory T (TRM) cells with just a single dose, providing protection against a sporozoite challenge in mice. nih.govresearchgate.net
Nicotine (B1678760) Vaccine
Vaccines against nicotine addiction aim to generate antibodies that sequester nicotine in the bloodstream, preventing it from reaching the brain. acs.orgnih.gov Traditional vaccine designs require a peptide carrier to provide T-cell help. acs.org However, α-GalCer has been used to create peptide-free synthetic nicotine vaccine candidates. acs.orgnih.gov By leveraging iNKT cells to provide help to B cells, these vaccines bypass the need for conventional T-helper epitopes. acs.org In a preclinical study, a liposomal formulation containing a lipid-tailed nicotine hapten and α-GalCer as the adjuvant induced high titers of nicotine-specific antibodies and was more effective than a vaccine using a standard TLR agonist adjuvant. acs.orgnih.gov This represents the first introduction of an iNKT cell agonist as an adjuvant in an anti-drug vaccine. acs.org
Table 2: Application of α-Galactosylceramide in Specific Preclinical Vaccine Models
Research on Natural and Microbial Alpha Galactosylceramide Ligands
Discovery and Characterization of Endogenous Ligands
The potent activity of the synthetic alpha-galactosylceramide, KRN7000, prompted an extensive search for natural, or endogenous, ligands in mammalian tissues that could explain the function of invariant Natural Killer T (iNKT) cells in the absence of foreign stimuli. rupress.org This "autoreactivity" is observed when iNKT cells are activated by CD1d-expressing cells without any external antigen, suggesting that self-lipids are being presented. nih.govnih.gov The search for these molecules has been a long-standing challenge, as they are believed to exist in very small quantities. nih.gov
Initial research focused on tissues with significant iNKT cell populations, such as the thymus and liver. nih.gov A number of potential self-antigens have been proposed over the years, including various glycosphingolipids (GSLs) and phospholipids (B1166683). nih.govpnas.orgmdpi.com Several gangliosides, such as GD3 and GM1, were identified as potential endogenous ligands capable of being presented by CD1d. pnas.orgresearchgate.net Another candidate, isoglobotrihexosylceramide (B1236086) (iGB3), a lysosomal β-linked glycosphingolipid, was identified as an activator of both human and mouse iNKT cells. nih.gov
A significant breakthrough came with the use of highly sensitive biological and immunological assays, which overcame the limitations of purely chemical detection methods. nih.govmiltenyibiotec.com These studies provided strong evidence that mammalian immune cells constitutively produce α-linked glycosylceramides. nih.gov Specifically, α-glucosylceramide was identified as a dominant endogenous ligand in the thymus, crucial for iNKT cell selection, while α-galactosylceramide appears critical for their activation in the periphery. nih.gov More recently, activity-based purification combined with advanced chromatography and mass spectrometry (SFC/MS/MS) led to the definitive identification of dihydrosphingosine-based saturated α-Galactosylceramide in mammalian serum, bile, and lymphoid tissues. rupress.orgnih.gov
The table below summarizes key candidate endogenous ligands for iNKT cells.
| Endogenous Ligand Candidate | Chemical Class | Source/Location | Key Characteristics |
| α-Galactosylceramide (α-GalCer) | Glycosphingolipid | Serum, Bile, Lymphoid Tissues rupress.orgnih.gov | Potent iNKT cell antigen, confirmed presence in mammals. rupress.orgnih.gov |
| α-Glucosylceramide (α-GlcCer) | Glycosphingolipid | Thymus nih.gov | Considered a dominant endogenous ligand for thymic selection of iNKT cells. nih.gov |
| Isoglobotrihexosylceramide (iGB3) | Glycosphingolipid | Lysosomes nih.gov | A β-linked glycolipid shown to activate mouse and human iNKT cells. nih.gov |
| Disialoganglioside GD3 | Ganglioside | Mammalian Cells researchgate.net | Identified as a potential natural CD1d-binding ligand. researchgate.net |
| Phospholipids | Phospholipid | Mammalian Cells mdpi.com | Various phospholipids (e.g., phosphatidylinositol) have been shown to bind CD1d. mdpi.com |
Microbial Production of this compound (e.g., from gut microbiota, Bacteroides fragilis)
A paradigm-shifting discovery in iNKT cell biology was the finding that commensal gut bacteria can produce glycolipid ligands that activate these cells. plos.orgnih.gov This established a direct link between the gut microbiome and the iNKT cell system. plos.org The genus Bacteroides, which can constitute over 50% of the human gut microbial community, is unusual among bacteria for its production of sphingolipids, a class of lipids central to this interaction. plos.orgnih.govnih.gov
Through a combination of genetics and chemistry, researchers identified that Bacteroides fragilis, a prominent human gut symbiont, produces a unique form of α-galactosylceramide, designated α-GalCerBf. plos.orgnih.govresearchgate.net This was a landmark finding, as α-anomeric galactosylceramides were previously thought to be sourced almost exclusively from marine sponges. plos.org The structure of α-GalCerBf is closely related to the potent synthetic agonist KRN7000. plos.orgnih.govresearchgate.net Studies demonstrated that α-GalCerBf binds to the CD1d molecule and activates both mouse and human iNKT cells in vitro and in vivo, confirming its role as a functional microbial ligand. plos.orgnih.gov
Beyond B. fragilis, other bacteria have been identified as sources of iNKT cell-activating glycolipids. Environmental bacteria from the Sphingomonas genus produce α-linked glycosphingolipids containing galacturonic or glucuronic acid that also stimulate iNKT cells. frontiersin.org The discovery of these microbial ligands supports the hypothesis that the gut microbiota plays a crucial role in educating and maintaining the host's iNKT cell population, influencing immune homeostasis at the intestinal barrier and beyond. frontiersin.orgnih.gov
The table below highlights key microbial sources of iNKT cell ligands.
| Microbial Source | Produced Glycolipid | Key Findings |
| Bacteroides fragilis | α-Galactosylceramide (α-GalCerBf) plos.orgnih.gov | A prominent human gut commensal that produces a potent iNKT cell agonist, demonstrating a direct link between the microbiome and iNKT cell activation. plos.orgnih.gov |
| Sphingomonas species | α-Glycuronylceramides frontiersin.org | Environmental bacteria that produce related α-linked glycosphingolipids capable of activating iNKT cells. frontiersin.org |
| Novosphingobium aromaticivorans | CD1d-binding sphingolipids plos.org | A relative of Sphingomonas whose glycolipids are implicated in NKT-cell-dependent autoimmune responses in the liver. plos.org |
Immunological Impact of Natural this compound Variants in Research Models
The discovery of natural and microbial α-galactosylceramide variants has significantly refined the understanding of iNKT cell function in various research models. These natural ligands often elicit more nuanced or distinct immune responses compared to the potent, pro-inflammatory reaction typically induced by the synthetic prototype, KRN7000. nih.govrsc.org
Glycolipids derived from the gut symbiont Bacteroides fragilis have demonstrated significant immunoregulatory activity. nih.govrsc.org In mouse models, α-GalCerBf and its structural analogues were shown to drive the differentiation of iNKT cells into a regulatory phenotype that produces the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govrsc.orgresearchgate.net This is particularly important in the context of gut immunity, where colonization of germ-free mice with B. fragilis helps to control the number of iNKT cells in the colon, a process that is critical for preventing intestinal inflammation in models of colitis. frontiersin.orgnih.gov Some studies have shown that specific sphingolipids from B. fragilis can inhibit iNKT cell proliferation and cytokine production, which is important for regulating iNKT cell numbers and function in intestinal tissues during the neonatal period. frontiersin.org
The structural characteristics of these natural ligands are key determinants of the resulting immune response. oup.com For example, studies using synthetic analogues of B. fragilis glycolipids have shown that features like branching on the sphinganine (B43673) chain are critical for their stimulatory activity. nih.govoup.com This structure-activity relationship allows for different variants to induce unique cytokine profiles, skewing the immune response towards either inflammatory or regulatory functions. nih.govrsc.org In models of autoimmune diseases like Type 1 diabetes, administration of α-GalCer has been shown to protect against disease onset by promoting a Th2-polarized, anti-inflammatory response. nih.gov
The table below summarizes the immunological effects of representative natural α-galactosylceramide variants in research models.
| Natural Ligand Variant | Research Model | Key Immunological Impact |
| Bacteroides fragilis α-Galactosylceramides | Mouse models of colitis and immune development | Induces regulatory iNKT cells that produce IL-10, contributing to immune tolerance in the gut. nih.govrsc.orgresearchgate.net Helps normalize iNKT cell populations in the neonatal colon. frontiersin.orgoup.com |
| Synthetic α-GalCer (KRN7000) | Mouse models of Type 1 Diabetes | Protects against autoimmune diabetes by suppressing autoimmunity and inducing a Th2-like cytokine response. nih.gov |
| Synthetic α-GalCer (KRN7000) | Mouse models of malaria and HIV | Acts as a potent vaccine adjuvant, enhancing antigen-specific CD8+ T cell responses and protective immunity. rupress.org |
Advanced Methodologies and Future Research Directions
In Vitro and Ex Vivo Research Assays for iNKT Cell Activation Studies
The activation of invariant Natural Killer T (iNKT) cells by alpha-Galactosylceramide (α-GalCer) is a focal point of immunological research. A variety of sophisticated in vitro and ex vivo assays are employed to dissect the intricate cellular and molecular responses elicited by this potent glycolipid. These methodologies are crucial for understanding the therapeutic potential of α-GalCer and its analogs.
Cytokine Profiling and Intracellular Cytokine Staining
Upon activation by α-GalCer, iNKT cells rapidly secrete a diverse array of cytokines, which orchestrate downstream immune responses. unimelb.edu.aunih.govmdpi.com Cytokine profiling is a fundamental technique to characterize the nature and magnitude of iNKT cell activation. This can be achieved by measuring cytokine concentrations in culture supernatants using methods like ELISA or multiplex bead arrays. plos.org Commonly analyzed cytokines include those associated with T helper 1 (Th1) responses, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor (TNF), and those linked to T helper 2 (Th2) responses, like Interleukin-4 (IL-4) and Interleukin-13 (IL-13). unimelb.edu.aunih.govfrontiersin.org Additionally, regulatory cytokines like Interleukin-10 (IL-10) and pro-inflammatory cytokines such as Interleukin-17 (IL-17), Interleukin-21 (IL-21), and Interleukin-22 (IL-22) are also assessed to gain a comprehensive understanding of the immune modulation. unimelb.edu.aufrontiersin.org
Intracellular cytokine staining (ICS) coupled with flow cytometry provides a powerful single-cell analysis of cytokine production. unimelb.edu.aunih.gov This technique allows for the direct identification and quantification of cytokine-producing iNKT cells. unimelb.edu.au The process typically involves stimulating peripheral blood mononuclear cells (PBMCs) or isolated immune cells with α-GalCer in the presence of a protein transport inhibitor, such as Brefeldin A or Monensin. unimelb.edu.aunih.gov This traps the newly synthesized cytokines within the cell, enabling their detection by fluorescently labeled antibodies following cell fixation and permeabilization. nih.gov ICS is instrumental in determining the frequency of responding iNKT cells and the specific cytokine signature they produce. unimelb.edu.au
Table 1: Cytokines Profiled in iNKT Cell Activation Studies
| Cytokine Category | Specific Cytokines | Primary Function in this Context |
| Th1 | IFN-γ, TNF, IL-2 | Pro-inflammatory, anti-tumor, and anti-viral responses. unimelb.edu.aumdpi.commerckmillipore.com |
| Th2 | IL-4, IL-5, IL-13 | Allergic inflammation, anti-helminth immunity. mdpi.comnih.gov |
| Regulatory | IL-10 | Immunosuppression, resolution of inflammation. nih.gov |
| Pro-inflammatory | IL-6, IL-17, IL-21, IL-22 | Inflammation, autoimmune responses. unimelb.edu.aufrontiersin.orgspandidos-publications.com |
T-Cell Receptor (TCR) Downregulation Assays
A hallmark of iNKT cell activation by α-GalCer is the downregulation of their T-cell receptor (TCR) from the cell surface. unimelb.edu.auaai.org This phenomenon is a direct consequence of TCR engagement with the α-GalCer-CD1d complex. TCR downregulation assays are used to quantify this activation-induced event. Typically, iNKT cells are identified using α-GalCer-loaded CD1d tetramers or antibodies specific for the invariant TCRα chain. unimelb.edu.au Following stimulation with α-GalCer, the reduction in the mean fluorescence intensity of the TCR staining is measured by flow cytometry. The kinetics and extent of TCR downregulation can provide insights into the strength and duration of the antigenic stimulation. aai.org However, this downregulation can also present a technical challenge for identifying iNKT cells post-stimulation. plos.org
Cell Proliferation and Expansion Assays
Activation of iNKT cells by α-GalCer can lead to their proliferation and expansion, a critical aspect for potential immunotherapeutic applications. mdpi.comnih.gov Cell proliferation assays are employed to measure this increase in cell number. A common method involves labeling cells with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE) before stimulation. With each cell division, the CFSE fluorescence intensity is halved, allowing for the tracking of cell proliferation by flow cytometry. plos.org Alternatively, the incorporation of radiolabeled nucleotides, such as [3H]thymidine, during DNA synthesis can be measured to quantify proliferation. frontiersin.org These assays are vital for evaluating the ability of α-GalCer and its analogs to expand the iNKT cell population, which is often found in low numbers in humans. mdpi.comnih.gov Studies have shown that iNKT cells from peripheral blood can be vigorously expanded in vitro with α-GalCer stimulation. mdpi.com
Immunomonitoring of Immune Cell Subsets
The activation of iNKT cells by α-GalCer initiates a cascade of events that influences a wide range of other immune cells. Immunomonitoring of various immune cell subsets is therefore essential to understand the broader immunological consequences. Flow cytometry is the primary tool for this purpose, allowing for the detailed characterization and quantification of different cell populations within a mixed sample like PBMCs. core.ac.uk Following α-GalCer stimulation, researchers monitor changes in the frequency, activation status (e.g., expression of markers like CD69), and functional responses of various immune cell subsets. mdpi.com These subsets include NK cells, B cells, conventional T cells (both CD4+ and CD8+), and dendritic cells (DCs). unimelb.edu.auplos.org For instance, activated iNKT cells can transactivate NK cells, leading to their production of IFN-γ. plos.org Understanding these cellular interactions is crucial for elucidating the mechanisms by which α-GalCer mediates its diverse immunomodulatory effects.
Development and Characterization of Humanized Animal Models for this compound Research
Significant differences exist between the iNKT cell systems of mice and humans, including the frequency, subset composition, and TCR affinity for the CD1d-glycolipid complex. nih.govresearchgate.net These disparities can limit the direct translation of findings from standard mouse models to human clinical applications. To bridge this gap, humanized animal models have been developed for α-GalCer research. frontiersin.orgnih.gov
One approach involves genetically modifying mice to express human components of the iNKT cell recognition system. For example, mouse lines have been created that express human CD1d, the molecule that presents α-GalCer, in place of the endogenous mouse CD1d. nih.govfrontiersin.org Further refinements include the introduction of the human invariant Vα24-Jα18 TCRα chain, creating a more "humanized" iNKT cell system within the mouse. frontiersin.orgaai.org These models allow for the in vivo evaluation of iNKT cell responses to α-GalCer and its analogs in a context that more closely mimics human physiology. frontiersin.orgnih.gov
Another strategy involves transplanting human hematopoietic stem cells into immunodeficient mice, leading to the development of a human immune system, including iNKT cells, within the mouse. ca.govfrontiersin.org These "humanized mice" provide a platform to study the development and function of human iNKT cells in a living organism and to test the efficacy of α-GalCer-based therapies on human immune cells in vivo. ca.govfrontiersin.org
Characterization of these humanized models involves detailed phenotypic and functional analyses. This includes assessing the development and tissue distribution of human iNKT cells, their cytokine production profiles in response to α-GalCer, and their ability to mediate downstream immune effects, such as anti-tumor responses. frontiersin.orgnih.gov These models have been instrumental in demonstrating that responses to α-GalCer analogs can differ between mice and humans and are valuable tools for the preclinical evaluation of iNKT cell-based immunotherapies. nih.govfrontiersin.org
Novel this compound Delivery Strategies for Targeted Immunomodulation in Research Settings
The potent immunostimulatory activity of this compound (α-GalCer), primarily through the activation of invariant Natural Killer T (iNKT) cells, has positioned it as a promising agent in research, particularly in the fields of oncology and vaccinology. However, the clinical translation of free α-GalCer has been hampered by challenges such as its poor aqueous solubility and the induction of iNKT cell anergy, a state of functional unresponsiveness upon repeated stimulation. nih.govmdpi.comacs.org To overcome these limitations and to enhance its therapeutic potential by directing its effects to specific immune cell populations, a variety of novel delivery strategies are being investigated in research settings. These strategies aim to improve the targeted delivery of α-GalCer to antigen-presenting cells (APCs), such as dendritic cells (DCs), thereby optimizing the desired immunomodulatory outcomes. frontiersin.orgnih.gov
A primary goal of these advanced delivery systems is to ensure the co-localization of α-GalCer with other molecules, such as tumor antigens, within the same APC. This co-delivery is critical for licensing APCs to effectively prime and activate robust and specific downstream immune responses, including those mediated by cytotoxic T lymphocytes (CTLs). nih.govmdpi.com The encapsulation of α-GalCer within these carriers also serves to protect it from degradation and facilitate its transport to lymphoid organs where immune responses are initiated. nih.gov
Research has explored a diverse array of delivery platforms, including nanoparticles, liposomes, micelles, virus-like particles, and extracellular vesicles. Each of these systems offers unique advantages in terms of biocompatibility, drug loading capacity, and the ability to be functionalized for active targeting. frontiersin.orgfrontiersin.org The choice of delivery vehicle and targeting moiety can significantly influence the nature and magnitude of the resulting immune response, allowing for a more controlled and potent immunomodulation.
Nanoparticle-Based Delivery Systems
Biodegradable polymeric nanoparticles, particularly those fabricated from poly(lactic-co-glycolic acid) (PLGA), have emerged as a leading platform for the delivery of α-GalCer. frontiersin.orgnih.govdntb.gov.ua PLGA nanoparticles are favored for their ability to encapsulate hydrophobic molecules like α-GalCer, their biocompatibility, and their capacity for sustained release. frontiersin.org A key advantage of nanoparticle-based systems is their preferential uptake by APCs, such as DCs and macrophages, which can circumvent the non-specific presentation by other cells like B cells that is associated with anergy induction when using soluble α-GalCer. nih.govmdpi.com
Research has demonstrated that co-encapsulating α-GalCer and a model tumor antigen, such as ovalbumin (OVA), within PLGA nanoparticles leads to a more potent and prolonged antigen-specific CD8+ T cell response compared to the administration of the soluble components. nih.gov This enhanced efficacy is attributed to the efficient co-delivery of both the iNKT cell agonist and the antigen to the same APC, facilitating the "licensing" of the APC for effective antigen cross-presentation to CD8+ T cells. nih.govdntb.gov.ua
To further enhance the specificity of immunomodulation, nanoparticles can be surface-functionalized with antibodies that target specific receptors on the surface of desired APC subsets. A prominent example is the targeting of DEC205 (CD205), an endocytic receptor highly expressed on cross-priming CD8α+ DCs in mice. nih.govdntb.gov.uaaai.org Studies have shown that PLGA nanoparticles armed with anti-DEC205 antibodies and loaded with α-GalCer and an antigen significantly enhance primary and secondary iNKT cell responses, promote the transactivation of NK cells and γδ T cells, and elicit powerful prophylactic and therapeutic anti-tumor responses in mouse models. nih.govdntb.gov.uafrontiersin.org In a humanized mouse model, nanoparticles targeting the human equivalent of CD8α+ DCs, the CD141+ (BDCA3+) DCs, via an anti-CLEC9A antibody, have been shown to induce a potent antigen-specific human CD8+ T cell response. mdpi.comfrontiersin.org
| Delivery System | Carrier Material | Targeting Ligand | Antigen | Key Research Findings |
| Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | Anti-DEC205 Antibody | Ovalbumin (OVA) | Enhanced primary and secondary iNKT cell activation, potent anti-tumor responses in prophylactic and therapeutic settings in mice. nih.govdntb.gov.uafrontiersin.org |
| Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | Anti-CLEC9A Antibody | Melan A | Induced potent Melan-A-specific human CD8+ T cell responses in humanized mice. mdpi.comfrontiersin.org |
| Nanoparticles | Poly-lactic acid | None | None | Stimulated NKT cells without inducing anergy, unlike soluble α-GalCer. nih.govmdpi.com |
Liposomal Formulations
Liposomes, which are vesicular structures composed of lipid bilayers, represent another versatile platform for the delivery of α-GalCer. They can encapsulate both hydrophilic and hydrophobic compounds and their surface can be modified for targeted delivery. mdpi.com Liposomal formulations of α-GalCer have been shown to be effective in stimulating robust immune responses. nih.govmdpi.com
The size and composition of the liposomes can influence the type of immune response generated. For instance, research has shown that the size of liposomes containing a carbohydrate antigen conjugated to α-GalCer can skew the glycan antibody response towards either a cellular (Th1) or a humoral (Th2) immune phenotype. mdpi.com Cationic liposomes containing α-GalCer have been investigated for oral delivery, demonstrating the ability to be taken up by gut-associated lymphoid tissue, such as Peyer's patches, and to stimulate both local and systemic immune responses. nih.govaai.org This was evidenced by increased expression of IL-4 mRNA and a higher proportion of NKT cells. aai.org
Furthermore, liposomal nanovaccines that incorporate both α-GalCer and a targeting ganglioside, such as GM3, have been developed to specifically target CD169+ macrophages. frontiersin.org This strategy has been shown to augment CD8+ T cell responses, which were dependent on both the targeted macrophages and cDC1s, and was associated with strong NKT and NK cell activation. frontiersin.org A novel lipopolyplex vector, which combines a polymer core to carry mRNA with a lipid shell containing α-GalCer, has also been developed. This system demonstrated intrinsic selectivity for DCs and induced a significant therapeutic effect in a melanoma model when delivering an mRNA encoding a tumor antigen. nih.govmdpi.com
| Delivery System | Carrier Material | Targeting Ligand | Antigen/Payload | Key Research Findings |
| Liposomes | Lipid Bilayer | None | Tn antigen conjugate | Liposome size influenced the immune response towards a Th1 or Th2 phenotype. mdpi.com |
| Cationic Liposomes | Cationic Lipid Bilayer | None | α-GalCer | Oral administration led to uptake in Peyer's patches and stimulated local and systemic immunity. nih.govaai.org |
| Liposomal Nanovaccine | Lipid Bilayer | Ganglioside GM3 | Ovalbumin (OVA) | Targeted CD169+ macrophages and augmented CD8+ T cell responses. frontiersin.org |
| Lipopolyplex | Polymer core, Lipid shell | None | TRP2-mRNA | In vivo targeting of DCs and strong anti-tumor response in a melanoma model. nih.govmdpi.com |
Micelle-Based and Other Novel Delivery Platforms
Polymeric micelles, which are self-assembling nanostructures of amphiphilic copolymers, are also being explored for α-GalCer delivery. nih.govmdpi.com These systems can solubilize hydrophobic compounds like α-GalCer in their core while presenting a hydrophilic shell to the aqueous environment. nih.govrsc.org Research has investigated the use of glycolipid-based polymeric micelles for co-delivering chemotherapeutic agents and immunomodulators. nih.gov The formulation of α-GalCer in micelles, for instance with Polysorbate 20, has been shown to retain its ability to be taken up by DCs and to activate iNKT cells both in vitro and in vivo, leading to potent anti-tumor immune responses. researchgate.net
Virus-like particles (VLPs) and filamentous bacteriophages offer another avenue for vectorized delivery of α-GalCer. acs.orgresearchgate.netacs.org These platforms can display α-GalCer on their surface, often in conjunction with a tumor antigen. This co-display has been shown to repeatedly stimulate iNKT cells without inducing anergy. acs.orgnih.gov Therapeutic vaccination in mice with bacteriophages co-displaying α-GalCer and a tumor antigen delayed tumor progression and enhanced vaccine efficacy. acs.orgnih.gov
Extracellular vesicles (EVs), particularly exosomes derived from DCs, are being harnessed as natural nanocarriers for α-GalCer. mdpi.comdntb.gov.uafrontiersin.org Co-delivery of a tumor antigen with α-GalCer on exosomes has been shown to synergistically induce adaptive anti-tumor immunity. frontiersin.org DC-derived exosomes loaded with α-GalCer and an antigen induced potent innate immune responses by NK and γδ T-cells and enhanced antigen-specific adaptive immune responses. mdpi.comfrontiersin.org
| Delivery System | Carrier Material/Platform | Targeting Ligand | Antigen/Payload | Key Research Findings |
| Polymeric Micelles | Polysorbate 20 | None | α-GalCer | Retained DC uptake and iNKT cell activation, leading to potent anti-tumor responses. researchgate.net |
| Filamentous Bacteriophage | fd bacteriophage | None | Tumor antigen | Repeatedly stimulated iNKT cells without inducing anergy and delayed tumor progression in mice. acs.orgnih.gov |
| Extracellular Vesicles | DC-derived exosomes | None | Ovalbumin (OVA) | Synergistic induction of adaptive anti-tumor immunity; potent innate and adaptive responses. mdpi.comfrontiersin.org |
Q & A
Q. How does α-GalCer activate invariant natural killer T (iNKT) cells, and what experimental methods validate this interaction?
α-GalCer binds to CD1d molecules on antigen-presenting cells (APCs), forming a complex recognized by the invariant T-cell receptor (TCR) on iNKT cells. Key validation methods include:
- Flow cytometry : Detect CD1d expression on transfected cells (e.g., CD1d-MC38 cells) using fluorescent markers .
- Functional assays : Measure iNKT cell activation via cytokine release (e.g., IFN-γ, IL-4) using ELISA or intracellular staining .
- Neutralization studies : Use monoclonal antibodies (e.g., L363) to block α-GalCer:CD1d complex recognition, confirming specificity .
Q. What are the primary considerations for ensuring purity and stability of α-GalCer in experimental setups?
- Storage : Maintain α-GalCer in liquid form at recommended temperatures (e.g., refrigeration) to prevent degradation .
- Purity verification : Use analytical certificates (e.g., HPLC, MSDS) to confirm >98% purity, as impurities can alter immune responses .
- Solubility : Optimize solvent systems (e.g., DMSO or lipid carriers) to ensure proper dispersion in in vivo models .
Q. How do researchers confirm CD1d molecule expression in transfected cell lines for α-GalCer loading?
A multi-modal approach is used:
- Fluorescence microscopy : Visualize GFP-tagged CD1d in transfected cells (e.g., GFP-CD1d-MC38) .
- RT-PCR : Amplify CD1d mRNA to confirm transcriptional activity .
- Flow cytometry : Quantify surface CD1d expression using anti-CD1d antibodies .
Advanced Research Questions
Q. How can contradictory findings on Th1 vs. Th2 cytokine polarization by α-GalCer be resolved?
Cytokine bias depends on dosing regimens and co-stimuli:
- Single-dose studies : Acute α-GalCer exposure triggers IFN-γ-dominated Th1 responses .
- Repeated dosing : Shifts toward IL-4/IL-10 (Th2) due to iNKT cell anergy, as shown in murine splenocyte assays .
- Combination therapies : Co-administration with TLR agonists (e.g., CpG1826) restores Th1 dominance via synergistic IFN-γ upregulation .
Q. What methodologies optimize α-GalCer delivery to enhance anti-tumor efficacy while minimizing toxicity?
- Liposomal formulations : Encapsulate α-GalCer analogs (e.g., RGI-2001) to prolong circulation and target APCs, improving Treg expansion in graft-versus-host models .
- Tumor cell loading : Pre-load CD1d-transfected tumor cells (e.g., MC38/α-GC) to create "vaccines" that prime systemic anti-tumor immunity .
- Dose titration : Balance efficacy and endotoxic shock risks; e.g., suboptimal doses reduce nitric oxide overproduction in hepatic lymphocytes .
Q. How do researchers address variability in iNKT cell responses across patient populations, such as in chronic HIV-1 infection?
- Antigen-presenting cell (APC) engineering : Use monocyte-derived dendritic cells (DCs) loaded with α-GalCer to standardize CD1d presentation and co-stimulatory signals (e.g., IL-12, CD80/86) in ex vivo assays .
- Batch consistency : Freeze DCs in aliquots to minimize inter-experiment variability in CD1d expression .
- Viral load stratification : Segment patients by viral load (low vs. medium) to identify thresholds for iNKT cell functional exhaustion .
Q. What strategies reconcile the limited clinical efficacy of α-GalCer in solid tumors despite promising preclinical results?
- Microenvironment modulation : Combine α-GalCer with checkpoint inhibitors (e.g., anti-PD-1) to counteract immunosuppressive tumor-associated macrophages .
- Metastasis models : Use spontaneous liver metastasis models (e.g., M5076 sarcoma) to test α-GalCer’s anti-metastatic effects independent of primary tumor control .
- Species-specific CD1d binding : Validate humanized CD1d transgenic models to bridge murine and human immune response disparities .
Methodological Considerations
Q. How should researchers design in vivo studies to account for α-GalCer’s polyclonal B/T cell activation?
- Control groups : Include CD1d-knockout mice to isolate iNKT-specific effects from bystander activation .
- Time-course analysis : Collect serum/organs at 24h (peak IFN-γ) and 7–14d (Th2 shift) to capture dynamic cytokine profiles .
- Endpoint harmonization : Use survival metrics (e.g., graft rejection delay) alongside cytokine data to assess therapeutic relevance .
Q. What are best practices for synthesizing α-GalCer analogs to improve stability or reduce off-target effects?
- Backbone modifications : Replace the amide group with ester/ether moieties to alter CD1d binding kinetics, as seen in KRN7000 derivatives .
- Stereochemical purity : Validate synthetic routes (e.g., chiral chromatography) to ensure α-anomeric configuration, critical for iNKT activation .
- In silico modeling : Predict lipid tail interactions with CD1d’s hydrophobic pocket to optimize analog design .
Data Contradictions and Resolution
Q. Q. Why do some studies report α-GalCer’s failure to restore iNKT cell function in HIV-1 patients despite ex vivo expansion?
- Pathogen interference : Chronic HIV-1 infection downregulates CD1d expression on APCs, limiting α-GalCer presentation .
- Soluble vs. cell-bound antigen : Soluble α-GalCer is less effective than DC-loaded formulations in reversing iNKT anergy .
- Cohort heterogeneity : Prioritize patients with preserved CD4+ counts (>200/μL) for responsive iNKT cell subsets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
